1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
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Description
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a useful research compound. Its molecular formula is C23H21N7O3 and its molecular weight is 443.467. The purity is usually 95%.
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Biological Activity
The compound 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key functional groups:
- Imidazole ring : A five-membered ring containing nitrogen that is known for its biological activity.
- Pyrimidine ring : A six-membered ring that contributes to the compound's pharmacological properties.
- Benzo[d][1,4]dioxin moiety : This structure may enhance bioactivity through specific interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Tumor Growth : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines.
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Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
- It may also inhibit key signaling pathways involved in cell proliferation and survival, including the MAPK/ERK pathway.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components. Modifications to the imidazole or pyrimidine rings can significantly alter potency and selectivity:
Structural Modification | Effect on Activity |
---|---|
Substitution on Imidazole Ring | Increased potency against specific cancer types |
Alteration of Dioxin Moiety | Variations in solubility and bioavailability |
Study 1: Cytotoxicity Testing
A study conducted on a series of derivatives based on this compound revealed that certain modifications led to enhanced cytotoxicity. The derivatives were tested against a panel of cancer cell lines including HeLa (cervical), MCF7 (breast), and A549 (lung). Results indicated that specific substitutions on the pyrimidine ring improved efficacy significantly.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism by which this compound induces apoptosis. Using flow cytometry and Western blot analysis, researchers found that treatment with the compound resulted in increased reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-15-25-21(13-22(26-15)30-9-8-24-14-30)27-16-2-4-17(5-3-16)28-23(31)29-18-6-7-19-20(12-18)33-11-10-32-19/h2-9,12-14H,10-11H2,1H3,(H,25,26,27)(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBBKQILULJULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.